molecular formula C8H7F3O2S B2953970 (2,2,2-Trifluoroethyl)sulfonylbenzene CAS No. 56354-44-0

(2,2,2-Trifluoroethyl)sulfonylbenzene

Cat. No. B2953970
CAS RN: 56354-44-0
M. Wt: 224.2
InChI Key: ZMLUMHDKFJARJL-UHFFFAOYSA-N
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Description

“(2,2,2-Trifluoroethyl)sulfonylbenzene” is a chemical compound with the molecular formula C8H7F3O2S and a molecular weight of 224.2 .


Synthesis Analysis

A novel synthesis approach for the construction of 2-trifluoroethyl-substituted benzofurans under copper-catalyzed conditions has been developed . The reaction of salicylaldehyde p-tosylhydrazones with 2-bromo-3,3,3-trifluoropropene proceeded through a sequential process to afford products in moderate to excellent yields (up to 93%) .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases such as ChemSpider and NIST Chemistry WebBook .


Chemical Reactions Analysis

A highly C3 selective metal-free trifluoroethylation of indoles using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate has been developed . This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .

Scientific Research Applications

Environmental Impact and Degradation

Microbial Degradation of Polyfluoroalkyl Chemicals : Studies reveal that polyfluoroalkyl chemicals, potentially including derivatives of (2,2,2-Trifluoroethyl)sulfonylbenzene, undergo microbial degradation, resulting in perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). These degradation products are persistent and toxic, necessitating further research into biodegradation pathways and environmental fate (Liu & Avendaño, 2013).

Developmental Toxicity of Perfluoroalkyl Acids : The widespread prevalence of PFOS and PFOA, possibly derived from compounds like this compound, has been linked to developmental toxicity in humans and wildlife, underscoring the need for comprehensive risk assessments and understanding of their hazards (Lau, Butenhoff, & Rogers, 2004).

Regulatory Perspectives and Management

Progress and Perspective of Perfluorinated Compound Risk Assessment : Various countries have implemented regulations and risk evaluations for PFCs, including potential derivatives of this compound. This review discusses the proposed standard values for PFCs and the effectiveness of current management practices in controlling human health risks without significantly impacting the benefits derived from PFC use (Zushi, Hogarh, & Masunaga, 2012).

Novel Treatment Technologies for PFAS Compounds : The persistence of PFCs in the environment, including those related to this compound, has led to research on innovative treatment technologies. This includes the exploration of sonochemistry, bioremediation, and photolysis as potential methods for the effective removal of perfluorinated compounds from groundwater and other environmental media (Kucharzyk, Darlington, Benotti, Deeb, & Hawley, 2017).

Safety and Hazards

The safety data sheet for a related compound, 2,2,2-Trifluoroethyl trifluoromethanesulfonate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The special properties of fluorinated compounds make them have important application value in medicinal chemistry, pesticides, functional materials, and other fields . The development of new synthetic methods for the installation of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry .

properties

IUPAC Name

2,2,2-trifluoroethylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2S/c9-8(10,11)6-14(12,13)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLUMHDKFJARJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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